molecular formula C19H20FN7O2 B11518874 4-[(Z)-(2-{4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenol

4-[(Z)-(2-{4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenol

Cat. No.: B11518874
M. Wt: 397.4 g/mol
InChI Key: PWXUGSUWJKXQEJ-NHDPSOOVSA-N
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Description

4-[(Z)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL is a complex organic compound characterized by its unique structure, which includes a triazine ring, a dimethylamino group, and a fluorophenyl group

Preparation Methods

The synthesis of 4-[(Z)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL typically involves multiple steps. One common synthetic route starts with the preparation of the triazine ring, followed by the introduction of the dimethylamino and fluorophenyl groups. The final step involves the formation of the hydrazone linkage and the methoxyphenol moiety. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(Z)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 4-[(Z)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL is unique due to its specific structural features, such as the presence of the triazine ring and the combination of dimethylamino and fluorophenyl groups. Similar compounds include other triazine derivatives and hydrazone compounds, which may have different substituents and therefore exhibit different chemical and biological properties.

Properties

Molecular Formula

C19H20FN7O2

Molecular Weight

397.4 g/mol

IUPAC Name

4-[(Z)-[[4-(dimethylamino)-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenol

InChI

InChI=1S/C19H20FN7O2/c1-27(2)19-24-17(22-14-7-5-13(20)6-8-14)23-18(25-19)26-21-11-12-4-9-15(28)16(10-12)29-3/h4-11,28H,1-3H3,(H2,22,23,24,25,26)/b21-11-

InChI Key

PWXUGSUWJKXQEJ-NHDPSOOVSA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N/N=C\C2=CC(=C(C=C2)O)OC)NC3=CC=C(C=C3)F

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NN=CC2=CC(=C(C=C2)O)OC)NC3=CC=C(C=C3)F

Origin of Product

United States

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